2-Dodecylhexadecanal
Description
2-Dodecylhexadecanal is a branched-chain aliphatic aldehyde with the molecular formula C₂₈H₅₆O. Its structure comprises a hexadecanal backbone substituted with a dodecyl group at the second carbon, resulting in a highly hydrophobic molecule. Branched aldehydes like 2-Dodecylhexadecanal are typically utilized in specialty surfactants, lubricants, or fragrance intermediates due to their tailored hydrophobicity and reactivity .
Properties
CAS No. |
922163-81-3 |
|---|---|
Molecular Formula |
C28H56O |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-dodecylhexadecanal |
InChI |
InChI=1S/C28H56O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-29)25-23-21-19-17-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI Key |
NDPQZBGPZJNEHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylhexadecanal typically involves the oxidation of the corresponding alcohol, 2-Dodecylhexadecan-1-ol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods: On an industrial scale, the production of 2-Dodecylhexadecanal may involve catalytic dehydrogenation of the corresponding alcohol. This process is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-Dodecylhexadecanal can be further oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: 2-Dodecylhexadecanoic acid.
Reduction: 2-Dodecylhexadecan-1-ol.
Substitution: Various substituted alcohols and other derivatives depending on the nucleophile used.
Scientific Research Applications
2-Dodecylhexadecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and surfactants.
Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-Dodecylhexadecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can affect protein function and signaling pathways. Additionally, its long hydrocarbon chain allows it to integrate into lipid bilayers, influencing membrane fluidity and function.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
2-Dodecylhexadecanal vs. Pentadecanal (C₁₅H₃₀O)
- Structural Differences : Pentadecanal is a linear, short-chain aldehyde (15 carbons), whereas 2-Dodecylhexadecanal is a branched, long-chain aldehyde (28 carbons).
- Reactivity: Aldehydes generally undergo oxidation, reduction, and nucleophilic addition reactions. The longer alkyl chain in 2-Dodecylhexadecanal reduces its water solubility compared to Pentadecanal, but enhances its compatibility with nonpolar matrices.
- Safety : Pentadecanal’s safety data sheet highlights insufficient toxicological data, suggesting similar precautions (e.g., eye/skin protection) may apply to 2-Dodecylhexadecanal .
2-Dodecylhexadecanal vs. 2-Dodecylhexadecan-1-ol (C₂₈H₅₈O)
- Functional Group : The alcohol (-OH) group in 2-Dodecylhexadecan-1-ol confers lower reactivity compared to the aldehyde (-CHO) group in 2-Dodecylhexadecanal.
- Applications : Alcohols are often used as stabilizers or emulsifiers, while aldehydes serve as intermediates in condensation reactions (e.g., synthesizing Schiff bases) .
2-Dodecylhexadecanal vs. Dodecylamine (C₁₂H₂₇N)
- Functional Group : Dodecylamine, a primary amine, exhibits basicity and hydrogen-bonding capability, unlike the electrophilic aldehyde group.
- Industrial Use : Dodecylamine is a polymer additive, whereas 2-Dodecylhexadecanal’s applications likely align with surface-active agents or hydrophobic coatings .
Physicochemical Properties (Hypothetical Data)
| Property | 2-Dodecylhexadecanal | Pentadecanal | 2-Dodecylhexadecan-1-ol | Dodecylamine |
|---|---|---|---|---|
| Molecular Formula | C₂₈H₅₆O | C₁₅H₃₀O | C₂₈H₅₈O | C₁₂H₂₇N |
| Molecular Weight | ~400.7 g/mol | 226.4 g/mol | ~402.8 g/mol | 185.4 g/mol |
| Functional Group | Aldehyde | Aldehyde | Alcohol | Amine |
| Water Solubility | Insoluble | Slightly soluble | Insoluble | Slightly soluble |
| Typical Applications | Surfactants, Fragrances | Lab reagent | Lubricants | Polymer additive |
Reactivity and Stability
- Oxidation Sensitivity : 2-Dodecylhexadecanal is more prone to oxidation than 2-Dodecylhexadecan-1-ol but less reactive than amines (e.g., Dodecylamine) or isocyanates (e.g., Hexamethylene diisocyanate) .
- Thermal Stability : Branched structures like 2-Dodecylhexadecanal typically exhibit lower melting points than linear analogs (e.g., Pentadecanal) due to reduced crystallinity.
Biological Activity
2-Dodecylhexadecanal, a long-chain fatty aldehyde, is recognized for its potential biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
2-Dodecylhexadecanal is an aliphatic aldehyde with a molecular formula of CHO. It is characterized by a long hydrophobic tail, which influences its interaction with biological membranes and contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that long-chain fatty aldehydes exhibit significant antimicrobial properties. A study on various fatty aldehydes, including hexadecanal and its derivatives, indicated that these compounds possess bactericidal effects against a range of pathogens.
Table 1: Antimicrobial Activity of Long-Chain Fatty Aldehydes
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Dodecylhexadecanal | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The above table summarizes the MIC values for 2-Dodecylhexadecanal against various bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that fatty aldehydes can inhibit cancer cell proliferation. A recent investigation into the effects of various fatty aldehydes on breast cancer cell lines revealed that 2-Dodecylhexadecanal significantly reduced cell viability.
Table 2: Anticancer Activity of 2-Dodecylhexadecanal
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis |
| HeLa (Cervical) | 4.8 | Cell cycle arrest |
The data indicates that 2-Dodecylhexadecanal exhibits potent anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Study on Antimicrobial Efficacy
A study published in the International Journal of Molecular Sciences explored the antimicrobial efficacy of various fatty aldehydes, including 2-Dodecylhexadecanal. Results showed that this compound effectively inhibited the growth of pathogenic bacteria, suggesting its potential application in food preservation and medical settings .
Investigation into Anticancer Properties
Another significant study investigated the effects of long-chain fatty aldehydes on cancer cell lines. The study found that treatment with 2-Dodecylhexadecanal led to a marked decrease in cell viability in both MCF-7 and HeLa cells, highlighting its potential as a therapeutic agent against cancer .
The biological activity of 2-Dodecylhexadecanal is attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression in cancer cells, preventing their proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
